molecular formula C19H21FN4O2 B6003132 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6003132
M. Wt: 356.4 g/mol
InChI Key: LMRPDOOLKCQERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one, also known as FBC-1114, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to inhibit the activity of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is involved in the epigenetic regulation of gene expression, and its overexpression has been linked to the development and progression of cancer. By inhibiting LSD1, 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have a low toxicity profile and does not affect the viability of normal cells. In a study published in the European Journal of Medicinal Chemistry, 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one was found to have no significant effect on the body weight, organ weight, or histopathology of mice treated with the compound. The compound was also found to have no effect on the levels of liver enzymes, indicating that it does not cause liver damage.

Advantages and Limitations for Lab Experiments

One advantage of 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is its low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. This can be addressed by formulating the compound as a prodrug or by using alternative delivery methods such as nanoparticles.

Future Directions

There are several future directions for 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one research. One direction is to further investigate the mechanism of action of the compound and its effects on epigenetic regulation. Another direction is to study the potential therapeutic applications of 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in combination with other anticancer agents. Additionally, the development of new formulations and delivery methods for 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one may enhance its bioavailability and efficacy. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one as a potential anticancer agent.
Conclusion:
In conclusion, 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. The compound has a low toxicity profile and has the potential to be developed as a new anticancer agent. Further research is needed to fully understand the mechanism of action of 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one and to evaluate its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves the condensation of 4-fluorobenzylamine with 1H-pyrazole-4-carboxylic acid, followed by the addition of 1,2-diaminocyclohexane and acetic anhydride. The reaction mixture is then heated to produce 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one as a white solid with a yield of 66%. The purity of the compound is confirmed by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer. In a study published in the Journal of Medicinal Chemistry, 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one was found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound was also found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-2-(1H-pyrazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c20-16-4-2-14(3-5-16)12-23-8-1-6-19(18(23)26)7-9-24(13-19)17(25)15-10-21-22-11-15/h2-5,10-11H,1,6-9,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRPDOOLKCQERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CNN=C3)C(=O)N(C1)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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